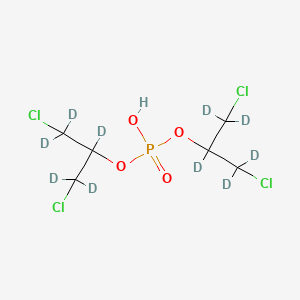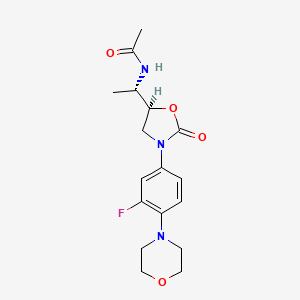
2-Fluoro-4-methylbiphenyl-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.
Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.
Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Reactor Setup: Using specialized reactors to control temperature and pressure.
Catalysts: Employing catalysts to enhance the reaction rate.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbiphenyl
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.
Eigenschaften
Molekularformel |
C13H11F |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
ISXHZIQXRZTNKT-VIQYUKPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)






ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)



